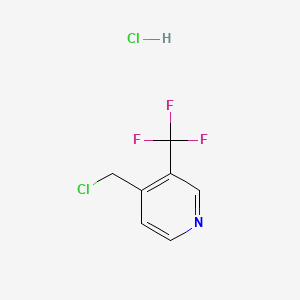
2,4-Dichlorotoluene-3,5,6-D3
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,4-Dichlorotoluene-3,5,6-D3 is a deuterated derivative of 2,4-dichlorotoluene. It is a colorless liquid with a characteristic odor and is primarily used in scientific research as an isotopically labeled compound . The molecular formula of this compound is C7H3D3Cl2CH3, and it has a molecular weight of 164.05 g/mol .
准备方法
Synthetic Routes and Reaction Conditions
The preparation of 2,4-Dichlorotoluene-3,5,6-D3 involves the chlorination of toluene. The process typically includes the following steps :
Mixing 5-chloro-2-methylaniline with an acid: The mixture is stirred and cooled to -10 to 15°C.
Adding nitrites: The addition is controlled to keep the temperature below 15°C.
Thermal decomposition reaction: The temperature is maintained between 15 to 60°C.
Separation and purification: The organic phase is separated, washed to neutrality, and distilled to remove by-products.
Industrial Production Methods
In industrial settings, the production of this compound follows similar steps but on a larger scale. The use of catalysts such as Cu, Fe, Sb, or Al in solvents like chloroform or methylene dichloride can enhance the yield and reduce production costs .
化学反应分析
Types of Reactions
2,4-Dichlorotoluene-3,5,6-D3 undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding chlorinated benzoic acids.
Reduction: Reduction reactions can convert it to chlorinated toluenes with fewer chlorine atoms.
Substitution: Halogen substitution reactions can replace chlorine atoms with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents such as sodium iodide (NaI) in acetone can facilitate halogen exchange.
Major Products
The major products formed from these reactions include various chlorinated benzoic acids, reduced chlorotoluenes, and substituted derivatives depending on the reaction conditions .
科学研究应用
2,4-Dichlorotoluene-3,5,6-D3 is widely used in scientific research due to its isotopic labeling. Some key applications include :
Chemistry: Used as a reference standard in mass spectrometry and NMR spectroscopy.
Biology: Employed in metabolic studies to trace biochemical pathways.
Medicine: Utilized in drug development and pharmacokinetic studies.
Industry: Applied in the synthesis of specialty chemicals and materials.
作用机制
The mechanism of action of 2,4-Dichlorotoluene-3,5,6-D3 involves its interaction with molecular targets through isotopic labeling. The deuterium atoms in the compound provide a unique signature that can be detected using analytical techniques. This allows researchers to study the compound’s behavior, distribution, and transformation in various systems .
相似化合物的比较
Similar Compounds
2,5-Dichlorotoluene: Another isomer with similar properties but different substitution patterns.
2,6-Dichlorotoluene: Used in similar applications but has different reactivity.
3,4-Dichlorotoluene: Another isomer with distinct chemical behavior.
Uniqueness
2,4-Dichlorotoluene-3,5,6-D3 is unique due to its deuterium labeling, which provides distinct advantages in tracing and analytical studies. Its specific substitution pattern also makes it suitable for targeted chemical reactions and applications .
属性
分子式 |
C7H6Cl2 |
|---|---|
分子量 |
164.04 g/mol |
IUPAC 名称 |
1,3-dichloro-2,4,5-trideuterio-6-methylbenzene |
InChI |
InChI=1S/C7H6Cl2/c1-5-2-3-6(8)4-7(5)9/h2-4H,1H3/i2D,3D,4D |
InChI 键 |
FUNUTBJJKQIVSY-NRUYWUNFSA-N |
手性 SMILES |
[2H]C1=C(C(=C(C(=C1C)Cl)[2H])Cl)[2H] |
规范 SMILES |
CC1=C(C=C(C=C1)Cl)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![[5-(3-Carbamoyl-5-fluoro-2-oxopyrazin-1-yl)-3,4-dihydroxyoxolan-2-yl]methyl dihydrogen phosphate](/img/structure/B12295787.png)
![[4,8-bis(5-octylthiophen-2-yl)-2-trimethylstannylthieno[2,3-f][1]benzothiol-6-yl]-trimethylstannane](/img/structure/B12295791.png)
![N-[1-(2-carbamoylpyrrolidin-1-yl)-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]-2,4-dioxo-1H-pyrimidine-6-carboxamide](/img/structure/B12295794.png)
![6-Cyclopropyl-12-[(4-fluorophenyl)methyl]-3,8,9-trimethyl-2-oxa-5,8,11,14-tetrazabicyclo[16.4.0]docosa-1(22),18,20-triene-7,10,13-trione](/img/structure/B12295797.png)


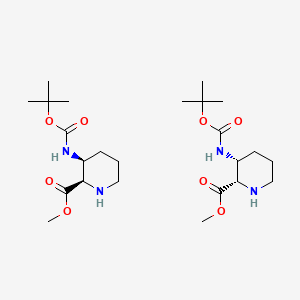
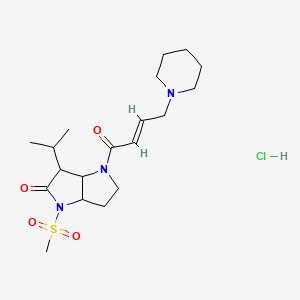
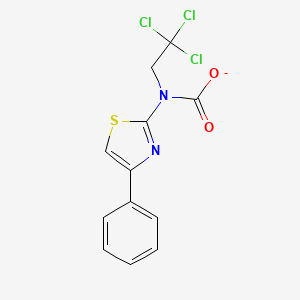
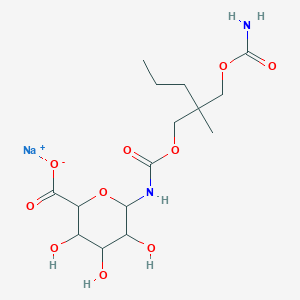
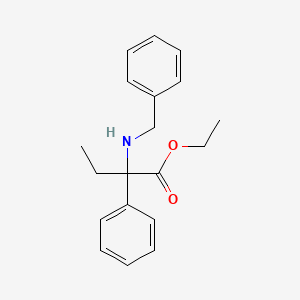
![Butanedioic acid;3-[2-(cyclopropylmethyl)-1,3,4,5,6,7,8,8a-octahydroisoquinolin-4a-yl]phenol](/img/structure/B12295873.png)
